molecular formula C8H10S B1334142 4-Ethylthiophenol CAS No. 4946-13-8

4-Ethylthiophenol

Cat. No.: B1334142
CAS No.: 4946-13-8
M. Wt: 138.23 g/mol
InChI Key: WWQQPHUHTAZWDH-UHFFFAOYSA-N
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Description

4-Ethylthiophenol, also known as 4-Ethylbenzenethiol, is an organic compound with the chemical formula C₈H₁₀S. It is characterized by the presence of an ethyl group attached to a thiophenol moiety. This compound is known for its distinct odor and is used in various industrial applications .

Mechanism of Action

Target of Action

4-Ethylthiophenol, also known as 4-ethylbenzenethiol, is a compound used in the study of self-assembled monolayers (SAMs). Aromatic thiols like this compound are often used as SAMs because sulfur has a high affinity for substrates that are noble metals, such as gold . Therefore, the primary targets of this compound are noble metal substrates where it forms a monolayer.

Mode of Action

The interaction of this compound with its targets involves the formation of a bond between the sulfur atom in the thiol group of the compound and the surface of the noble metal substrate. This results in the creation of a self-assembled monolayer on the substrate surface .

Biochemical Pathways

For instance, some thiophenols are used as intermediates in the synthesis of pharmaceuticals and agrochemicals .

Pharmacokinetics

As a small molecule with a molecular weight of 138230 , it is likely to have good bioavailability

Result of Action

The primary result of this compound’s action is the formation of a self-assembled monolayer on the surface of noble metal substrates. This can alter the properties of the substrate surface, including its reactivity, wettability, and resistance to corrosion .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethylthiophenol can be synthesized through several methods. One common approach involves the treatment of aryldiazonium chlorides with potassium ethyl xanthogenate, followed by heating with alkali to yield thiophenols . Another method includes the reduction of benzenesulfonyl chloride with zinc dust in the presence of sulfuric acid .

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale chemical reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the safety and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Ethylthiophenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert it to the corresponding thiol.

    Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the thiol group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Zinc dust and sulfuric acid are often used for reduction reactions.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or chlorine under acidic conditions.

Major Products: The major products formed from these reactions include sulfonic acids, thiols, and various substituted aromatic compounds.

Scientific Research Applications

4-Ethylthiophenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Thiophenol: Lacks the ethyl group, making it less hydrophobic.

    4-Methylthiophenol: Contains a methyl group instead of an ethyl group, leading to different reactivity and physical properties.

    4-Propylthiophenol: Has a propyl group, which increases its hydrophobicity compared to 4-Ethylthiophenol.

Uniqueness: this compound is unique due to its specific combination of the ethyl group and thiol functionality, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where both hydrophobicity and reactivity with thiol groups are desired .

Properties

IUPAC Name

4-ethylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10S/c1-2-7-3-5-8(9)6-4-7/h3-6,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQQPHUHTAZWDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374550
Record name 4-Ethylthiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4946-13-8
Record name 4-Ethylbenzenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4946-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethylthiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethylbenzenethiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the orientation of the ethyl group in 4-ethylbenzenethiol affect its adsorption onto a gold (111) surface?

A: While the ethyl group's orientation has a minimal effect on the adsorption energy of 4-ethylbenzenethiol on a gold (111) surface, it does influence the molecule's tilt angle. [] Computational studies using density functional theory revealed that variations in the ethyl group's orientation can alter the tilt angle by approximately 7 degrees. [] This suggests that while the ethyl group may not significantly impact the strength of adsorption, it can influence the molecule's packing and overall arrangement on the gold surface.

Q2: How does the adsorption energy of 4-ethylbenzenethiol on a gold (111) surface change with increasing surface coverage?

A: The adsorption energy of 4-ethylbenzenethiol on a gold (111) surface decreases as the surface coverage increases. [] This indicates that the interaction between individual 4-ethylbenzenethiol molecules becomes less favorable as more molecules occupy the surface. This trend is likely due to steric hindrance and increased intermolecular repulsions as the available space on the surface decreases.

Q3: What spectroscopic techniques have been used to study 4-ethylbenzenethiol self-assembled monolayers on gold surfaces?

A: Researchers have utilized both C K- Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy [] and High Resolution Electron Energy Loss Spectroscopy (HREELS) [] to investigate 4-ethylbenzenethiol self-assembled monolayers on gold surfaces. These techniques provide valuable information about the electronic structure, bonding, and orientation of the molecules within the monolayer.

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